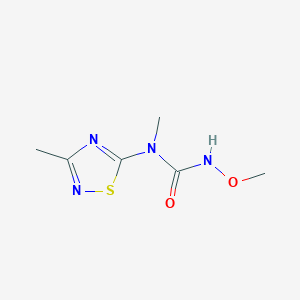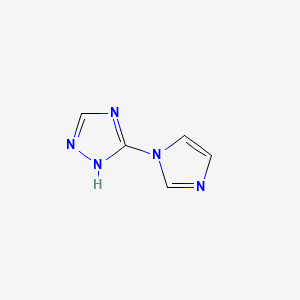
5-Hydroxy-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyisoxazol-3(2H)-one is a heterocyclic compound featuring a five-membered ring structure with an oxygen and nitrogen atom. This compound is part of the isoxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as copper(I) or ruthenium(II). These reactions are conducted under controlled conditions to ensure the formation of the desired isoxazole ring .
Industrial Production Methods: In industrial settings, the production of 5-Hydroxyisoxazol-3(2H)-one may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The reaction conditions are optimized to maximize yield and minimize waste, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxyisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
5-Hydroxyisoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activities, such as anticancer and antimicrobial properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxyisoxazol-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate protein functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: The parent compound of 5-Hydroxyisoxazol-3(2H)-one, known for its broad range of biological activities.
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole structure.
Uniqueness: 5-Hydroxyisoxazol-3(2H)-one is unique due to its specific hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Eigenschaften
CAS-Nummer |
675198-91-1 |
|---|---|
Molekularformel |
C3H3NO3 |
Molekulargewicht |
101.06 g/mol |
IUPAC-Name |
5-hydroxy-1,2-oxazol-3-one |
InChI |
InChI=1S/C3H3NO3/c5-2-1-3(6)7-4-2/h1,6H,(H,4,5) |
InChI-Schlüssel |
PNICOKLUBCGUPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ONC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)




![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)




